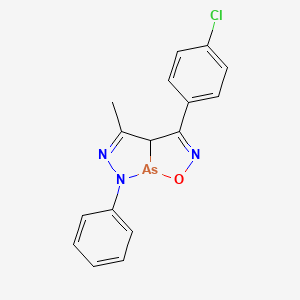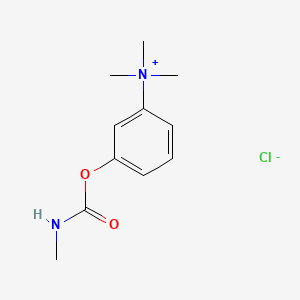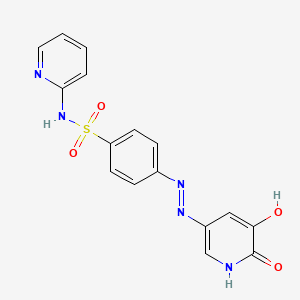
3-(4-Chlorophenyl)-4-methyl-6-phenyl-3a,6-dihydro(1,2,3)diazarsolo(4,3-d)(1,2,5)oxazarsole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-4-methyl-6-phenyl-3a,6-dihydro(1,2,3)diazarsolo(4,3-d)(1,2,5)oxazarsole is a complex heterocyclic compound that features a unique arrangement of nitrogen, arsenic, and oxygen atoms within its structure
Vorbereitungsmethoden
The synthesis of 3-(4-Chlorophenyl)-4-methyl-6-phenyl-3a,6-dihydro(1,2,3)diazarsolo(4,3-d)(1,2,5)oxazarsole typically involves multi-step synthetic routes One common method includes the condensation of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate This intermediate then undergoes cyclization with an arsenic-containing reagent under controlled conditions to form the diazarsolo ring system
Analyse Chemischer Reaktionen
3-(4-Chlorophenyl)-4-methyl-6-phenyl-3a,6-dihydro(1,2,3)diazarsolo(4,3-d)(1,2,5)oxazarsole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and chlorophenyl rings, using reagents such as halogens or alkylating agents.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-4-methyl-6-phenyl-3a,6-dihydro(1,2,3)diazarsolo(4,3-d)(1,2,5)oxazarsole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as advanced polymers and catalysts.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-4-methyl-6-phenyl-3a,6-dihydro(1,2,3)diazarsolo(4,3-d)(1,2,5)oxazarsole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(4-Chlorophenyl)-4-methyl-6-phenyl-3a,6-dihydro(1,2,3)diazarsolo(4,3-d)(1,2,5)oxazarsole include other heterocyclic compounds containing nitrogen, arsenic, and oxygen atoms. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples include:
1,2,4-Triazoles: Known for their antimicrobial and anticancer activities.
Thiazoles: Used in various pharmaceutical applications due to their diverse biological activities.
Eigenschaften
CAS-Nummer |
82201-27-2 |
|---|---|
Molekularformel |
C16H13AsClN3O |
Molekulargewicht |
373.67 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-4-methyl-6-phenyl-3aH-diazarsolo[4,3-d][1,2,5]oxazarsole |
InChI |
InChI=1S/C16H13AsClN3O/c1-11-15-16(12-7-9-13(18)10-8-12)20-22-17(15)21(19-11)14-5-3-2-4-6-14/h2-10,15H,1H3 |
InChI-Schlüssel |
FPARZLKSZNGDAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN([As]2C1C(=NO2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[(6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B12813799.png)

![3a-Chloro-2,3a,4,5,6,7,8,9-octahydro-3H-cycloocta[c]pyrazol-3-one](/img/structure/B12813802.png)
![(2R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-3-oxooxolan-2-yl benzoate](/img/structure/B12813805.png)
![9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol hydrochloride](/img/structure/B12813813.png)


![4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12813838.png)





![N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12813886.png)
